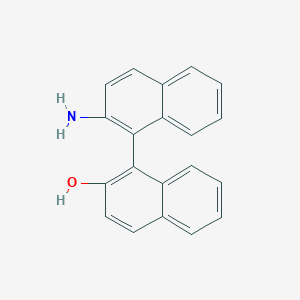

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXQCPGXQVQHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929912 | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137848-29-4, 134532-03-9, 137848-28-3 | |

| Record name | (-)-2′-Amino-1,1′-binaphthalen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137848-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2′-hydroxy-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134532-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S695XXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chiral compound 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also widely known by its synonym (R/S)-NOBIN. Due to its importance as a ligand in asymmetric synthesis, understanding its physical characteristics is crucial for its application and handling.

Core Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that experimental data for this compound is limited in publicly accessible literature, and some properties are computed.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | Identifier | PubChem[1] |

| Synonyms | (R)-(+)-NOBIN, (S)-(-)-NOBIN, (R/S)-2'-Amino-1,1'-binaphthalen-2-ol | Identifier | PubChem[1] |

| CAS Number | 137848-29-4 ((S)-enantiomer) | Identifier | Chem-Impex[2] |

| Molecular Formula | C₂₀H₁₅NO | Intrinsic | PubChem[1] |

| Molecular Weight | 285.35 g/mol | Intrinsic | Chem-Impex[2] |

| Appearance | White to light red to green powder | Experimental | Chem-Impex[2] |

| Melting Point | 171 - 175 °C | Experimental | Chem-Impex[2] |

| Optical Rotation | [α]²⁰_D = -121° (c=1 in THF) for (S)-enantiomer | Experimental | Chem-Impex[2] |

| Purity | ≥ 98% (Chiral purity) | Experimental | Chem-Impex[2] |

Experimental Protocols

A detailed experimental protocol for the synthesis of the (R)-enantiomer of this compound ((R)-NOBIN) from (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM) has been reported.[3]

Synthesis of (R)-NOBIN (1 g scale) [3]

-

Reactants and Reagents:

-

(R)-BINAM (1 g, 3.52 mmol)

-

1,4-dioxane (220 mL)

-

Deionized water (65 mL)

-

12 M Hydrochloric acid (47 mL)

-

Benzoyl peroxide (2.3 g, 9.5 mmol) dissolved in 1,4-dioxane (10 mL)

-

-

Procedure:

-

(R)-BINAM is dissolved in a mixture of 1,4-dioxane, deionized water, and 12 M HCl in a reaction flask.

-

The solution is heated to 85 °C for 6 hours under an argon atmosphere.

-

A solution of benzoyl peroxide in 1,4-dioxane is added dropwise to the reaction flask over a period of 5 hours using a syringe pump.

-

The crude reaction mixture is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

The solvent is evaporated, and the crude material is redissolved in a 1:1 mixture of deionized water and ethyl acetate.

-

The organic products are extracted with ethyl acetate.

-

(R)-NOBIN is isolated and purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (R)-NOBIN.

Caption: Synthesis and purification workflow for (R)-NOBIN.

Note on Signaling Pathways: To date, there is no publicly available scientific literature describing specific signaling pathways or biological mechanisms of action for this compound. Its primary application is in the field of chemical synthesis as a chiral ligand.

References

An In-depth Technical Guide to (R)-NOBIN: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral ligand (R)-NOBIN ((R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol), a cornerstone in modern asymmetric synthesis. This document delves into its unique structural features, stereochemistry, synthesis, and its versatile applications as a privileged scaffold in enantioselective catalysis.

Core Structure and Stereochemistry of (R)-NOBIN

(R)-NOBIN, with the chemical formula C₂₀H₁₅NO, is a non-symmetrically substituted 1,1'-binaphthalene derivative.[1][2] Its structure is characterized by two naphthalene rings linked by a C-C single bond, with a hydroxyl group on one ring and an amino group on the other, both at the 2 and 2' positions, respectively.

The key feature of (R)-NOBIN is its axial chirality, which arises from hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This restricted rotation, or atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers: (R)-NOBIN and (S)-NOBIN. The "R" designation in (R)-NOBIN refers to the right-handed helical twist of the naphthalene rings when viewed down the chiral axis. This well-defined three-dimensional structure is crucial for its ability to induce stereoselectivity in chemical reactions.

Below is a logical diagram illustrating the relationship between the key structural features of (R)-NOBIN.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for (R)-NOBIN.

Table 1: Physicochemical Properties of (R)-NOBIN

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅NO | [3] |

| Molecular Weight | 285.34 g/mol | [1][2] |

| Melting Point | 170 °C | [4] |

| Specific Rotation [α]D24.9 | +136 (c = 1.00, THF) | [4] |

| Appearance | White solid/crystals | [1][4] |

Table 2: Spectroscopic Data for (R)-NOBIN

| Technique | Data | Reference(s) |

| ¹H NMR | Data not available in search results. | |

| ¹³C NMR | Data not available in search results. | |

| FTIR | Data not available in search results. | |

| Mass Spectrometry | Data not available in search results. |

Note: While the synthesis and characterization of (R)-NOBIN are well-documented, specific, tabulated spectroscopic data were not available in the provided search results. Researchers should refer to dedicated spectral databases or the supplementary information of relevant publications for detailed spectral assignments.

Synthesis of (R)-NOBIN

Enantiomerically pure (R)-NOBIN can be synthesized through various methods, including the optical resolution of racemic NOBIN and transformation from enantiopure BINOL.[5] A notable and efficient method is the direct, single-step, transition-metal-free conversion from (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM).[4][6]

This one-pot synthesis proceeds with good yield and, crucially, without racemization, ensuring the stereochemical integrity of the (R)-NOBIN product.[4][6] Isotopic labeling studies have shown that the hydroxyl group in the final product originates from water in the reaction medium.[6]

Experimental Protocol: Gram-Scale Conversion of (R)-BINAM to (R)-NOBIN

The following protocol is adapted from the work of Patel et al. (2016).[4]

Materials:

-

(R)-BINAM (1 g, 3.52 mmol)

-

1,4-dioxane (220 mL)

-

Deionized (DI) water (65 mL)

-

12 M Hydrochloric acid (HCl) (47 mL)

-

Benzoyl peroxide (2.3 g, 9.5 mmol)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (DCM)

Procedure:

-

A solution of (R)-BINAM in 1,4-dioxane, DI water, and 12 M HCl is prepared in a reaction flask.

-

The mixture is heated to 85 °C under an argon atmosphere.

-

A solution of benzoyl peroxide in 1,4-dioxane is added dropwise to the reaction mixture over 5 hours using a syringe pump.

-

The reaction is allowed to proceed for a total of 6 hours.

-

After completion, the reaction mixture is neutralized with a saturated NaHCO₃ solution until the pH is approximately 8.

-

The organic products are extracted with ethyl acetate.

-

The crude product is purified using automated flash chromatography with a step gradient of ethyl acetate/hexanes.

-

The purified (R)-NOBIN is then recrystallized from dichloromethane and washed with hexanes to yield a white solid.

The following workflow diagram illustrates the key steps in the synthesis of (R)-NOBIN from (R)-BINAM.

Applications in Asymmetric Catalysis

(R)-NOBIN and its derivatives have proven to be highly effective chiral ligands in a wide array of asymmetric catalytic reactions.[7] The presence of both a hydroxyl and an amino group allows for facile modification, leading to a diverse library of ligands with tunable steric and electronic properties. These ligands have been successfully employed in numerous transformations, including:

-

Diethylzinc addition to aldehydes[7]

-

Allylation of aldehydes[7]

-

Allylic substitutions[7]

-

1,4-addition to α,β-unsaturated ketones[7]

-

Aldol-type reactions[7]

-

Diels-Alder and hetero-Diels-Alder reactions[7]

-

Transfer hydrogenation of ketones[7]

-

Cyclopropanation[7]

-

Phase-transfer catalysis[1]

-

Suzuki coupling reactions[5]

The general principle behind the use of (R)-NOBIN-derived ligands in asymmetric catalysis involves the formation of a chiral metal complex. This complex then coordinates with the substrate in a specific orientation, dictated by the steric and electronic properties of the ligand, leading to the preferential formation of one enantiomer of the product.

The following diagram illustrates a generalized catalytic cycle for an asymmetric reaction using a metal complex of an (R)-NOBIN-derived ligand.

Conclusion

(R)-NOBIN stands as a privileged and versatile chiral ligand in the field of asymmetric synthesis. Its unique atropisomeric structure, coupled with the ease of modification of its functional groups, has led to the development of a vast array of successful catalytic systems for a wide range of enantioselective transformations. The efficient and stereoretentive synthesis of (R)-NOBIN from readily available precursors further enhances its appeal for both academic research and industrial applications in the development of chiral drugs and other valuable enantiopure compounds. Further exploration into the synthesis of novel NOBIN derivatives and their application in new catalytic reactions continues to be a promising avenue of research.

References

- 1. (R)-(+)-2′-Amino-1,1′-binaphthalen-2-ol | Krackeler Scientific, Inc. [krackeler.com]

- 2. (R)-(+)-2 -Amino-1,1 -binaphthalen-2-ol 97 137848-28-3 [sigmaaldrich.com]

- 3. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Gram Scale Conversion of R-BINAM to R-NOBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2'-Amino-[1,1'-binaphthalen]-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthesis protocol for the chiral ligand and catalyst, 2'-Amino-[1,1'-binaphthalen]-2-ol, commonly known as NOBIN. The information presented is intended to support research and development activities in fields such as asymmetric catalysis and medicinal chemistry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2'-Amino-[1,1'-binaphthalen]-2-ol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for racemic 2'-Amino-[1,1'-binaphthalen]-2-ol in CD₃COCD₃

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 7.96-7.89 (m, 2H) | Ar-H |

| 7.80-7.73 (m, 2H) | Ar-H |

| 7.65 (s, 1H) | Ar-H |

| 7.38 (d, J = 8.8 Hz, 1H) | Ar-H |

| 7.32-7.19 (m, 3H) | Ar-H |

| 7.16-7.10 (m, 3H) | Ar-H |

| 6.95-6.88 (m, 1H) | Ar-H |

| 4.43 (s, 2H) | NH₂ |

Note: Data extracted from a doctoral thesis. Specific spectrometer frequency and concentration were not detailed.

Experimental Protocols

Synthesis of Racemic 2'-Amino-[1,1'-binaphthalen]-2-ol[1]

This procedure outlines the synthesis of racemic 2'-Amino-[1,1'-binaphthalen]-2-ol via oxidative cross-coupling of 2-naphthol and 2-aminonaphthalene using a copper(II) chloride catalyst.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Benzylamine

-

2-Aminonaphthalene

-

2-Naphthol

-

Methanol (degassed)

-

Toluene

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Aqueous Ammonia

Procedure:

-

Catalyst Preparation: A solution of copper(II) chloride dihydrate (50 g, 0.3 mol) in degassed methanol (250 ml) is prepared. To this, a solution of benzylamine (128.6 g, 1.2 mol) in degassed methanol (250 ml) is added with stirring. The resulting solution is purged with argon for 5 minutes.[1]

-

Coupling Reaction: A mixture of 2-aminonaphthalene (14.3 g, 0.1 mol) and 2-naphthol (14.4 g, 0.1 mol) in degassed methanol (1 L) is added to the catalyst solution.[1]

-

Work-up and Isolation of Crude Product: The reaction mixture is neutralized by adding concentrated aqueous ammonia (100 ml) to achieve a pH of approximately 8. The resulting precipitate is isolated by suction filtration and washed with methanol (100 ml). Air-drying of the solid yields the crude 2'-Amino-[1,1'-binaphthalen]-2-ol.[1]

-

Purification:

-

The crude product is dissolved in a mixture of ethanol (2.5 L) and concentrated HCl (300 ml), and water (950 ml) is added. This solution is then extracted with toluene (3 x 1 L) to remove byproducts.[1]

-

The aqueous phase is poured into a mixture of water (4 L) and concentrated aqueous ammonia (500 ml). The precipitate formed is isolated by suction filtration.[1]

-

The purified solid is recrystallized from toluene to yield pure, crystalline racemic 2'-Amino-[1,1'-binaphthalen]-2-ol.[1]

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the synthesized compound is dissolved in a suitable deuterated solvent, such as deuterated acetone (CD₃COCD₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For the data presented in Table 1, a 300 MHz spectrometer was used for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 2'-Amino-[1,1'-binaphthalen]-2-ol.

Caption: Synthesis and Spectroscopic Analysis Workflow for NOBIN.

Disclaimer: The provided spectroscopic data is based on available literature. It is recommended that researchers independently verify this data for their specific samples and applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Aminonaphthol Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aminonaphthol ligands, a versatile class of organic compounds with significant applications in coordination chemistry, catalysis, and drug development. Their unique structural features allow them to form stable complexes with a variety of metal ions, making them valuable scaffolds in the design of new therapeutic agents and advanced materials.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates experimental workflows for clarity and reproducibility.

Synthesis of Aminonaphthol Ligands

The synthesis of aminonaphthol ligands can be broadly categorized into several effective methods, including the reduction of azo-coupled naphthols, one-pot multicomponent reactions like the Betti reaction, and the formation of Schiff bases.

Method 1: Synthesis of Aminonaphthol Precursors via Reduction

A common and established method for producing simple aminonaphthols involves the reduction of azo dyes derived from α- or β-naphthol.[3][4] This two-step process first involves the synthesis of an azo compound, such as Orange I or Orange II, followed by a reduction step to cleave the azo linkage and yield the aminonaphthol hydrochloride salt.

References

Unveiling the Luminescent World of Binaphthyls: A Technical Guide to their Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

The inherent chirality and rigid, well-defined structure of 1,1'-binaphthyl and its derivatives have positioned them as privileged scaffolds in chemistry. Beyond their celebrated applications in asymmetric catalysis, these molecules possess a rich and tunable photophysical landscape, making them highly attractive for a range of applications, including chiral sensors, fluorescent probes, and advanced optical materials. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of binaphthyl derivatives, detailing experimental methodologies and summarizing key quantitative data to facilitate research and development in this exciting field.

Core Photophysical Properties of Binaphthyl Derivatives

The photophysical behavior of binaphthyl derivatives is intrinsically linked to their unique atropisomeric nature. The dihedral angle between the two naphthalene rings, which is sensitive to substitution and the surrounding environment, governs the extent of π-conjugation and, consequently, their absorption and emission characteristics.

Absorption and Emission Characteristics

Binaphthyl derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions of the naphthalene core. The position and intensity of these bands can be modulated by the introduction of various substituents. Electron-donating groups tend to cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can induce a hypsochromic (blue) shift.

Fluorescence is a hallmark of many binaphthyl derivatives, with emission maxima often appearing in the near-UV to visible region. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. For instance, the parent 1,1'-binaphthyl has an excitation peak at approximately 282 nm and an emission peak around 363 nm[1][2].

The following tables summarize key photophysical data for a selection of binaphthyl derivatives, providing a comparative overview of their properties.

Table 1: Photophysical Data for Selected Binaphthyl Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference |

| 1,1'-Binaphthyl | Cyclohexane | 282 | 363 | - | - | [1][2] |

| (R)-BINOL | Dichloromethane | 235, 335 | - | - | - | [3] |

| (R)-6,6'-Dibromo-BINOL | Dichloromethane | 245, 345 | - | - | - | [3] |

| (aR)-3 (Bithiophene-functionalized) | Dichloromethane | 226, 359 | - | - | - | [3] |

| (aR)-6 (Methylene-bridged Bithiophene-functionalized) | Dichloromethane | 249, 355 | - | - | - | [3] |

| (L,R)-1 (Binaphthyl Amine Probe) + L-Lysine | PBS (pH 7.4) | 329 | 437 | 0.117 | - | [4][5] |

Note: This table presents a selection of data. "-" indicates data not reported in the cited source.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial for understanding and applying binaphthyl derivatives. This section outlines the detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of a binaphthyl derivative.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the binaphthyl derivative in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile, dichloromethane) of known concentration (typically 10-3 to 10-4 M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-5 to 10-6 M.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to serve as a reference.

-

Fill the second cuvette with the most dilute sample solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λabs).

-

According to the Beer-Lambert law (A = εbc), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) can be determined from the slope of the resulting linear plot.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a binaphthyl derivative.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the binaphthyl derivative in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the λabs of the sample and scan the emission monochromator over a range that includes the expected fluorescence.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation monochromator.

-

-

Data Analysis:

-

The emission spectrum will reveal the λem.

-

The excitation spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the emission.

-

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of a binaphthyl derivative relative to a known standard.

Methodology:

-

Standard Selection:

-

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the binaphthyl derivative. A common standard is quinine sulfate in 0.1 M H2SO4 (ΦF = 0.546).

-

-

Sample Preparation:

-

Prepare a series of solutions of both the standard and the sample in the same solvent (if possible) with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

where:

-

ΦF,std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the excited-state lifetime (τ) of a binaphthyl derivative.

Methodology:

-

Instrumentation:

-

Utilize a time-correlated single-photon counting (TCSPC) system.

-

This typically consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., PMT or single-photon avalanche diode), and timing electronics.

-

-

Measurement:

-

Excite the sample with short light pulses.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process many times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

-

Visualizing Key Processes and Workflows

Understanding the mechanisms and experimental procedures involving binaphthyl derivatives can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate key concepts.

References

- 1. Absorption [1,1'-Binaphthyl] | AAT Bioquest [aatbio.com]

- 2. Spectrum [1,1'-Binaphthyl] | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (CAS Number: 137848-29-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral binaphthyl compound 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, commonly known as (S)-(-)-2-Amino-2'-hydroxy-1,1'-binaphthyl or (S)-NOBIN. With the CAS number 137848-29-4, this molecule has emerged as a privileged scaffold in asymmetric synthesis, primarily utilized as a chiral ligand and organocatalyst. This document details its chemical and physical properties, summarizes its application in the asymmetric synthesis of unnatural α-amino acids through phase-transfer catalysis, and provides an exemplary experimental protocol. Furthermore, this guide presents visual diagrams of the catalytic cycle and a general experimental workflow to facilitate a deeper understanding of its practical application.

Introduction

This compound, herein referred to as (S)-NOBIN, is a C2-symmetric chiral binaphthyl derivative. Its rigid backbone and functional groups, an amino group and a hydroxyl group, make it an effective chiral ligand for a variety of metal-catalyzed asymmetric reactions. A significant application of (S)-NOBIN lies in its use as a phase-transfer catalyst for the enantioselective synthesis of α-amino acids, which are crucial building blocks in drug discovery and development.[1] The ability to introduce specific stereochemistry is paramount for the biological activity and safety of pharmaceutical compounds.

Chemical and Physical Properties

(S)-NOBIN is a white to light red or green powder with a defined stereochemistry that is critical for its function in asymmetric catalysis.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 137848-29-4 | [2] |

| Molecular Formula | C₂₀H₁₅NO | [2] |

| Molecular Weight | 285.34 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-(-)-2-Amino-2'-hydroxy-1,1'-binaphthyl, (S)-NOBIN | [2][3] |

| Melting Point | 171 - 175 °C | [3] |

| Optical Rotation | [α]²⁰/D = -121° (c = 1 in THF) | [3] |

| Appearance | White to light red to green powder | [2] |

| Purity | ≥ 98% (Chiral purity) | [3] |

Applications in Asymmetric Synthesis

The primary application of (S)-NOBIN is as a chiral catalyst in asymmetric synthesis. It has proven to be particularly effective in phase-transfer catalysis for the enantioselective alkylation of glycine derivatives to produce unnatural α-amino acids.[1] These reactions typically involve a Schiff base of a glycine ester as the pronucleophile, which is deprotonated at the interface of an organic and an aqueous phase. The chiral catalyst, a quaternary ammonium salt derived from (S)-NOBIN, then forms a chiral ion pair with the enolate, which subsequently reacts with an alkyl halide in the organic phase to yield the desired α-amino acid derivative with high enantioselectivity.

Asymmetric Alkylation of Glycine Schiff Bases

A representative table of quantitative data for a NOBIN derivative is provided below as an illustration of typical results in this field.

| Alkylating Agent | Yield (%) | Diastereomeric Excess (de %) |

| Ethyl Iodide | 86 | >98 |

| Propyl Iodide | 85 | >98 |

| Benzyl Bromide | 90 | >98 |

Data adapted from a study on a related NOBIN derivative in the alkylation of a Ni(II) complex of a glycine Schiff base.[4]

Experimental Protocols

The following is a general, illustrative protocol for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst derived from a binaphthyl scaffold like (S)-NOBIN. This protocol is based on established methodologies in the field.[4][5]

Objective: To synthesize an enantiomerically enriched α-amino acid derivative via phase-transfer catalyzed alkylation of a glycine Schiff base.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

-

Alkyl halide (e.g., benzyl bromide)

-

(S)-NOBIN-derived chiral phase-transfer catalyst (prepared separately by quaternization of the amino group)

-

Toluene (or other suitable organic solvent)

-

Aqueous potassium hydroxide solution (50% w/v)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the (S)-NOBIN-derived chiral phase-transfer catalyst (0.05 mmol, 5 mol%).

-

Dissolution: Add toluene (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) to the reaction mixture.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Vigorously stir the mixture and add the 50% aqueous potassium hydroxide solution (2 mL).

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Catalytic Cycle of Asymmetric Phase-Transfer Catalysis

The following diagram illustrates the general catalytic cycle for the (S)-NOBIN-catalyzed asymmetric alkylation of a glycine Schiff base under phase-transfer conditions.

Caption: Catalytic cycle of (S)-NOBIN in phase-transfer catalysis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of an unnatural α-amino acid using (S)-NOBIN as a catalyst.

Caption: General experimental workflow for asymmetric alkylation.

Conclusion

This compound ((S)-NOBIN) is a valuable and versatile chiral compound for asymmetric catalysis. Its primary application in the phase-transfer catalyzed synthesis of unnatural α-amino acids highlights its importance in medicinal chemistry and drug development. This guide has provided a summary of its key properties, an overview of its application, a representative experimental protocol, and visual diagrams to aid researchers and scientists in understanding and utilizing this powerful catalytic tool. Further research into the development of novel derivatives and applications of (S)-NOBIN is likely to continue to expand its utility in the field of organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. research.monash.edu [research.monash.edu]

- 4. research.rug.nl [research.rug.nl]

- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Axially Chiral Bidentate Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction to Axially Chiral Bidentate Ligands

Axially chiral bidentate ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with remarkable efficiency and selectivity. Their unique stereochemical properties arise from hindered rotation around a C-C or C-N single bond, creating a stable, chiral axis. This atropisomerism, coupled with the presence of two coordinating donor atoms, allows for the formation of well-defined, chiral metallic complexes that can effectively control the stereochemical outcome of a wide range of chemical transformations.

The development of these ligands, beginning with the pioneering work on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), has revolutionized the fields of organic synthesis and drug development. The ability to selectively synthesize one enantiomer of a chiral molecule is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Axially chiral bidentate ligands have proven to be instrumental in the industrial-scale synthesis of numerous chiral drugs and fine chemicals.

This technical guide provides a comprehensive overview of the core aspects of axially chiral bidentate ligands, including their classification, synthesis, and application in key asymmetric catalytic reactions. Detailed experimental protocols for the synthesis of seminal ligands, quantitative performance data, and visual representations of key concepts are presented to serve as a valuable resource for researchers and professionals in the field.

Classification of Axially Chiral Bidentate Ligands

Axially chiral bidentate ligands can be broadly classified based on the nature of their coordinating atoms and the structure of the biaryl backbone. The most prominent classes include diphosphine ligands and P,N-ligands.

Synthesis of Key Axially Chiral Bidentate Ligands

The synthesis of axially chiral bidentate ligands is a critical aspect of their application. The following sections provide detailed experimental protocols for the preparation of three seminal ligands: BINAP, SEGPHOS, and QUINAP.

Synthesis of (R)-BINAP

The synthesis of (R)-BINAP typically starts from (R)-1,1'-bi-2-naphthol ((R)-BINOL), which is commercially available in high enantiopurity. The key steps involve the conversion of the hydroxyl groups into good leaving groups, followed by a phosphination reaction.

Experimental Protocol:

Step 1: Preparation of (R)-(+)-1,1'-bi-2-naphthol ditriflate To a solution of (R)-(+)-1,1'-bi-2-naphthol (10.0 g, 34.9 mmol) in dichloromethane (100 mL) and pyridine (11.3 mL, 140 mmol) at 0 °C under an inert atmosphere, trifluoromethanesulfonic anhydride (12.9 mL, 76.8 mmol) is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the crude ditriflate, which is used in the next step without further purification.

Step 2: Preparation of (R)-(+)-BINAP A mixture of NiCl₂(dppe) (1.84 g, 3.49 mmol) and diphenylphosphine (13.0 g, 70.0 mmol) in DMF (100 mL) is heated to 100 °C for 30 min. To this solution, a solution of (R)-(+)-1,1'-bi-2-naphthol ditriflate (from the previous step) and DABCO (15.7 g, 140 mmol) in DMF (100 mL) is added. The reaction mixture is stirred at 100 °C for 48 h. After cooling to room temperature, the mixture is poured into methanol, and the resulting precipitate is collected by filtration. The crude product is purified by recrystallization from toluene/ethanol to afford (R)-(+)-BINAP as a white solid.

Synthesis of (R)-SEGPHOS

The synthesis of (R)-SEGPHOS involves an oxidative coupling of a phosphine oxide precursor, followed by resolution and reduction.

Experimental Protocol:

Step 1: Oxidative Coupling to (rac)-SEGPHOS dioxide To a solution of diphenyl-p-tolylphosphine oxide in dichloromethane is added iron(III) chloride. The mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to give the racemic SEGPHOS dioxide.

Step 2: Resolution of (rac)-SEGPHOS dioxide The racemic SEGPHOS dioxide is dissolved in a suitable solvent such as ethanol, and a solution of (+)-dibenzoyltartaric acid is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt that crystallizes is collected by filtration. The salt is then treated with a base to liberate the enantiomerically enriched (R)-SEGPHOS dioxide.

Step 3: Reduction to (R)-SEGPHOS To a solution of (R)-SEGPHOS dioxide in xylene is added triethylamine and trichlorosilane. The mixture is heated at reflux for several hours. After cooling, the reaction is carefully quenched with aqueous sodium hydroxide. The organic layer is separated, washed with water, dried, and concentrated. The crude product is purified by chromatography to afford (R)-SEGPHOS.

Synthesis of (S)-QUINAP

The synthesis of (S)-QUINAP can be achieved through a palladium-catalyzed dynamic kinetic resolution process.

Experimental Protocol:

Step 1: Preparation of (rac)-1-(2-bromo-1-naphthyl)isoquinoline This precursor can be synthesized via a multi-step sequence starting from commercially available materials.

Step 2: Dynamic Kinetic Resolution to (S)-QUINAP A mixture of (rac)-1-(2-bromo-1-naphthyl)isoquinoline, Pd(OAc)₂, a chiral phosphine ligand such as (R,R)-f-spiroPhos, and diphenylphosphine in a suitable solvent like toluene is heated under an inert atmosphere. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography to yield (S)-QUINAP.

Applications in Asymmetric Catalysis

Axially chiral bidentate ligands have been successfully employed in a wide array of asymmetric catalytic reactions. The following tables summarize their performance in three key transformations: asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric Diels-Alder reaction.

Asymmetric Hydrogenation of β-Ketoesters

| Entry | Ligand | Catalyst Precursor | Substrate | S/C | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | Ru(OAc)₂(R)-BINAP | Methyl acetoacetate | 1000 | MeOH | 50 | 50 | >99 | 98 (R) |

| 2 | (R)-SEGPHOS | RuCl₂--INVALID-LINK--n | Ethyl benzoylacetate | 1000 | EtOH | 10 | 35 | 99 | 99 (R) |

| 3 | (R)-Tol-BINAP | RuCl₂--INVALID-LINK--n | Methyl 3-oxobutanoate | 2000 | MeOH | 30 | 80 | >99 | 97 (R) |

| 4 | (R)-Xyl-BINAP | RuCl₂--INVALID-LINK--n | Ethyl 4-chloro-3-oxobutanoate | 1000 | EtOH/CH₂Cl₂ | 50 | 50 | 98 | 99 (R) |

Asymmetric Allylic Alkylation

| Entry | Ligand | Catalyst Precursor | Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (S)-BINAP | [Pd(allyl)Cl]₂ | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | THF | 25 | 95 | 92 (R) |

| 2 | (S)-QUINAP | [Pd(allyl)Cl]₂ | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | CH₂Cl₂ | 0 | 98 | 90 (S) |

| 3 | (R)-SEGPHOS | Pd₂(dba)₃ | rac-3-acetoxy-1-phenyl-1-butene | Sodium diethyl malonate | Toluene | 25 | 92 | 96 (R) |

| 4 | (S)-PHOX | [Pd(allyl)Cl]₂ | (E)-1,3-diphenylallyl acetate | Diethyl malonate | CH₂Cl₂ | rt | 99 | 99 (S) |

Asymmetric Diels-Alder Reaction

| Entry | Ligand | Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | ee (%) (endo/exo) |

| 1 | (S)-BINAP | Cu(OTf)₂ | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | CH₂Cl₂ | -78 | 90 | 98 (endo) |

| 2 | (R)-BINAP | Yb(OTf)₃ | Isoprene | 3-Acryloyl-1,3-oxazolidin-2-one | CH₂Cl₂ | -20 | 85 | 95 (endo) |

| 3 | (S)-Tol-BINAP | Cu(ClO₄)₂ | Cyclopentadiene | N-Crotonoyloxazolidinone | THF | -78 | 92 | 99 (endo) |

| 4 | (R)-SEGPHOS | Sc(OTf)₃ | 1,3-Cyclohexadiene | N-Acryloyl-2-oxazolidinone | CH₂Cl₂ | -40 | 88 | 97 (endo) |

Mechanistic Insights: Noyori Asymmetric Hydrogenation

The mechanism of the Noyori asymmetric hydrogenation of ketones using a Ru-BINAP/diamine catalyst provides a clear example of how the chiral ligand dictates the stereochemical outcome. The reaction is believed to proceed through a six-membered pericyclic transition state.

Unveiling the Luminescent Core: A Technical Guide to the Fluorescent Properties of H8BINOL-Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescent properties of 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H8BINOL)-amine compounds, a class of molecules demonstrating significant potential in the realms of chiral recognition and sensing. This document provides a comprehensive overview of their photophysical characteristics, detailed experimental protocols for their study, and a visual representation of the underlying mechanisms of their fluorescence-based sensing capabilities. The unique structural features of H8BINOL, combined with the introduction of amine functionalities, give rise to intriguing fluorescent behaviors that are highly sensitive to their molecular environment, making them powerful tools for analytical chemistry and drug development.

Photophysical Characteristics of H8BINOL-Amine Compounds

The introduction of amine substituents to the H8BINOL scaffold significantly influences its fluorescent properties. A key characteristic is the notable shift in the emission wavelength of the H8BINOL unit, a phenomenon attributed to the formation of intramolecular hydrogen bonds.[1][2] For instance, the parent H8BINOL molecule exhibits an emission maximum at approximately 323 nm.[2] However, the incorporation of an amino alcohol side chain, as in the case of (S)-5, results in a substantial red-shift of the emission to around 390 nm.[2] This modulation of the emission wavelength is a cornerstone of their application as fluorescent sensors.

The interaction of these compounds with chiral analytes can disrupt these intramolecular hydrogen bonds, leading to a restoration of the shorter wavelength emission. This principle is effectively demonstrated in the enantioselective recognition of mandelic acid.[1][2] The binding of an analyte can lead to a significant fluorescence enhancement at a different wavelength, providing a clear signal for detection and quantification.

The following table summarizes key quantitative data on the fluorescent properties of selected H8BINOL-amine compounds and their complexes, extracted from the literature.

| Compound/Complex | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Enantioselective Fluorescence Enhancement Ratio (ef) | Analyte | Solvent | Reference |

| H8BINOL | Not Specified | 323 | - | - | Not Specified | [2] |

| (S)-5 (H8BINOL-amino alcohol) | Not Specified | 390 | - | - | CH2Cl2 | [2] |

| (S)-5 + (R)-Mandelic Acid | Not Specified | 330 | 3.5 | Mandelic Acid | CH2Cl2 | [1][2] |

| (R)-1 (1,2,3-triazole-modified H8BINOL) | 280 | 315 (enhanced) | 104.48 | Phenylalanine | Methanol/Water or DMSO | [3][4][5] |

| (R)-1 + L-Phenylalanine | 280 | 315 (significant enhancement) | - | Phenylalanine | Methanol/Water or DMSO | [3][4][5] |

| (R)-1 + D-Phenylalanine | 280 | 315 (no significant change) | - | Phenylalanine | Methanol/Water or DMSO | [3][4][5] |

| Cd(II) MOF with (S)-H8BINOL bipyridyl ligand | 270 | 394 | 8.95 | Aspartic acid dimethyl ester | Not Specified | [6] |

| Cd(II) MOF with (R)-H8BINOL bipyridyl ligand | 270 | 394 | 11.33 | Aspartic acid dimethyl ester | Not Specified | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and fluorescent analysis of H8BINOL-amine compounds, based on protocols described in the scientific literature.

General Synthesis of H8BINOL-Amine Derivatives

The synthesis of H8BINOL-amine compounds often involves a multi-step process starting from optically active H8BINOL. A general and facile method for preparing H8BINOL-AM compounds, which contain 3,3'-bis-tertiary amine substituents, involves a one-step reaction of H8BINOL with amino methanols.[7] These amino methanols can be generated in situ from various cyclic or acyclic secondary amines and paraformaldehyde.[7] For the synthesis of more complex derivatives, such as the 1,2,3-triazole-modified H8BINOL, a nucleophilic substitution followed by a "click reaction" is employed, often achieving high yields.[3][4]

Example Protocol for Triazole-Modified H8BINOL Sensor:

-

Starting Material: R-5,5′,6,6′,7,7′,8,8′-Octahydrobiol (H8-BINOL) is used as the chiral scaffold.

-

Nucleophilic Substitution: The H8-BINOL is reacted to introduce a suitable functional group for the subsequent click reaction.

-

Click Reaction: The modified H8-BINOL is then reacted with an appropriate azide or alkyne partner to form the 1,2,3-triazole linkage. This reaction is typically high-yielding.[3][4]

Fluorescence Spectroscopy and Enantioselective Recognition Studies

The investigation of the fluorescent properties and the enantioselective recognition capabilities of H8BINOL-amine compounds is primarily conducted using fluorescence spectroscopy.

General Protocol for Fluorescence Measurements:

-

Preparation of Stock Solutions:

-

Fluorescence Titration:

-

To a solution of the fluorescent sensor, add increasing equivalents of the chiral analyte.

-

Allow the solution to stand at room temperature for a period to ensure equilibrium is reached before measurement.[8]

-

-

Spectrofluorometric Analysis:

-

Record the fluorescence emission spectra at a specific excitation wavelength (e.g., λexc = 280 nm).[9]

-

The enantioselective fluorescence enhancement ratio (ef) is calculated using the formula: ef = (I_L - I_0) / (I_D - I_0), where I_0 is the fluorescence intensity of the sensor alone, and I_L and I_D are the fluorescence intensities in the presence of the L- and D-enantiomers of the analyte, respectively.[3][4][5]

-

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the fluorescent properties of H8BINOL-amine compounds.

Caption: Mechanism of enantioselective fluorescent recognition by an H8BINOL-amine sensor.

Caption: Experimental workflow for enantioselective fluorescence analysis.

Caption: Synthetic pathways for H8BINOL-amine compounds.

Conclusion and Future Outlook

H8BINOL-amine compounds represent a versatile and highly tunable class of fluorescent probes. Their unique photophysical properties, particularly the sensitivity of their fluorescence to the immediate molecular environment, make them exceptionally well-suited for applications in enantioselective sensing. The ability to rationally design and synthesize derivatives with tailored specificities and enhanced fluorescence responses opens up exciting avenues for their use in high-throughput screening, quality control in the pharmaceutical industry, and as diagnostic tools. Further research into expanding the library of H8BINOL-amine sensors, exploring their application in complex biological matrices, and developing novel sensing paradigms will undoubtedly solidify their importance in the field of chemical and biomedical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Study of the fluorescent properties of partially hydrogenated 1,1'-bi-2-naphthol-amine molecules and their use for enantioselective fluorescent recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral fluorescent sensor based on H 8 -BINOL for the high enantioselective recognition of d - and l -phenylalanine - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00803C [pubs.rsc.org]

- 4. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Facile synthesis of a family of H8BINOL-amine compounds and catalytic asymmetric arylzinc addition to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL | MDPI [mdpi.com]

A Technical Guide to the Photochemistry of Naphthol Derivatives: Ground-State vs. Excited-State Acidity

For Researchers, Scientists, and Drug Development Professionals

Naphthol derivatives serve as a fascinating class of molecules that exhibit a significant change in their acidity upon photoexcitation. This phenomenon, known as photoacidity, is of profound interest in various scientific disciplines, including physical chemistry, materials science, and pharmacology. Understanding the difference between the ground-state acid dissociation constant (pKa) and the excited-state acid dissociation constant (pKa*) is crucial for harnessing the potential of these compounds in applications ranging from photosensitizers in photodynamic therapy to light-activated drug delivery systems.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental determination, and quantitative data related to the ground- and excited-state pKa of naphthol derivatives.

The Phenomenon of Photoacidity in Naphthols

In their electronic ground state, naphthols are weakly acidic, with pKa values typically in the range of 9-10, similar to phenols.[4][5][6][7] However, upon absorption of a photon and transition to the first excited singlet state (S1), the electron density distribution within the molecule is significantly altered.[8] For naphthols, this electronic rearrangement leads to a substantial increase in the acidity of the hydroxyl proton. This is because the electron density shifts from the oxygen atom to the aromatic ring, making the proton more susceptible to dissociation.[9] Consequently, the excited-state pKa (pKa*) is several orders of magnitude lower than the ground-state pKa, indicating a much stronger acid in the excited state.[8][9][10]

This change in acidity can be rationalized by considering the stability of the corresponding conjugate bases (naphthoxides). In the excited state, the delocalization of the negative charge upon deprotonation is more effective, leading to a more stabilized excited conjugate base.[10] This increased stability of the excited anion drives the equilibrium towards proton dissociation, resulting in a lower pKa*.[8] The relationship between the ground-state and excited-state acidity is elegantly described by the Förster cycle.[9][10][11]

Quantitative Data: pKa and pKa* of Naphthol Derivatives

The following table summarizes the experimentally determined ground-state (pKa) and excited-state (pKa*) values for several common naphthol derivatives. These values highlight the dramatic increase in acidity upon photoexcitation.

| Naphthol Derivative | Ground-State pKa | Excited-State pKa | ΔpKa (pKa - pKa) | Reference(s) |

| 1-Naphthol | 9.2 - 9.39 | -0.5 - 0.5 | -8.7 to -9.7 | [5][7][10][12] |

| 2-Naphthol | 9.45 - 9.51 | 2.8 - 3.5 | -6.0 to -6.7 | [4][6][8][9][10] |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 | [10][11] |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | -12.3 | [10][11] |

| 5-Isocyano-1-naphthol | 8.4 | 0.9 | -7.5 | [13] |

Experimental Protocols

The determination of ground-state and excited-state pKa values requires distinct experimental techniques, primarily leveraging UV-Vis absorption and fluorescence spectroscopy.

Determination of Ground-State pKa via UV-Vis Spectrophotometry

This method relies on the difference in the absorption spectra of the protonated (ROH) and deprotonated (RO⁻) forms of the naphthol.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the naphthol derivative.

-

Preparation of Naphthol Solutions: Prepare a stock solution of the naphthol derivative in a suitable solvent (e.g., ethanol or methanol) and then dilute it to a constant concentration in each of the buffer solutions.

-

Spectrophotometric Measurements: Record the UV-Vis absorption spectrum for each buffered naphthol solution.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the acidic (λ_ROH) and basic (λ_RO⁻) forms of the naphthol.

-

At a chosen wavelength where the absorbance of the two species differs significantly, plot the absorbance as a function of pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

-

Alternatively, the Henderson-Hasselbalch equation can be applied: pH = pKa + log([RO⁻]/[ROH]) The ratio of the concentrations of the deprotonated and protonated forms can be calculated from the absorbance values at a specific wavelength.[14][15]

-

Determination of Excited-State pKa* via Fluorescence Spectroscopy and the Förster Cycle

The excited-state pKa* is determined using the Förster cycle, which relates the pKa and pKa* to the electronic transition energies of the acidic and basic forms of the molecule.

Methodology:

-

Spectroscopic Measurements:

-

Record the absorption and fluorescence spectra of the naphthol derivative in a highly acidic solution (e.g., pH << pKa) to obtain the spectra of the protonated form (ROH).

-

Record the absorption and fluorescence spectra in a highly basic solution (e.g., pH >> pKa) to obtain the spectra of the deprotonated form (RO⁻).

-

-

Determination of 0-0 Transition Energies:

-

From the absorption and fluorescence spectra of the acidic form, determine the 0-0 electronic transition energy (ΔE_ROH) in wavenumbers (cm⁻¹). This is typically estimated as the intersection point of the normalized absorption and fluorescence spectra.[9]

-

Similarly, determine the 0-0 electronic transition energy for the basic form (ΔE_RO⁻).[9]

-

-

Application of the Förster Cycle Equation: The excited-state pKa* can be calculated using the following equation:[9][10] pKa* = pKa - (ΔE_ROH - ΔE_RO⁻) / (2.303 * R * T) where:

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

The energy difference is typically expressed in wavenumbers, which can be converted to energy.

-

An alternative approach involves fluorescence quenching experiments, where the fluorescence intensity of the excited naphthol is measured as a function of pH.[16][17][18][19] The pH at which the fluorescence intensity is halfway between its maximum (fully protonated form) and minimum (fully deprotonated form) corresponds to the pKa*.

Visualizing Key Concepts and Workflows

The Förster Cycle

The Förster cycle is a thermodynamic cycle that relates the absorption and emission energies of a photoacid and its conjugate base to the ground- and excited-state pKa values.

Caption: The Förster cycle illustrating the relationship between ground- and excited-state equilibria.

Experimental Workflow for pKa Determination

The following diagram outlines the general experimental workflow for determining both the ground-state and excited-state pKa of a naphthol derivative.

Caption: Workflow for the experimental determination of pKa and pKa*.

Applications in Research and Drug Development

The significant and light-inducible change in the acidity of naphthol derivatives opens up a plethora of applications for researchers and drug development professionals:

-

Photoacid Generators (PAGs): Naphthol-based compounds can be used as PAGs, which release a proton upon irradiation.[1][2] This allows for precise spatial and temporal control over pH in various chemical and biological systems.

-

Drug Delivery and Release: The change in protonation state can be used to trigger the release of drugs from carrier systems. For instance, a drug could be encapsulated in a pH-sensitive matrix that dissolves or changes its conformation upon a light-induced pH drop.[1][2][20]

-

Antimicrobial and Antitumor Therapies: Localized changes in pH can be exploited to create hostile environments for pathogens or cancer cells. Photoacids can be used to lower the intracellular or extracellular pH, disrupting cellular functions and enhancing the efficacy of other therapies.[1][2][3]

-

Fluorescent Probes and Sensors: The fluorescence of naphthols and their conjugate bases often differs in wavelength and intensity. This property can be utilized to develop fluorescent probes that report on the local pH or proton transfer events in biological systems.[13]

References

- 1. Photoacid Generators for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 6. 2-Naphthol | 135-19-3 [m.chemicalbook.com]

- 7. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

- 9. franklycaroline.com [franklycaroline.com]

- 10. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 16. ufq.unq.edu.ar [ufq.unq.edu.ar]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.uzh.ch [chem.uzh.ch]

- 20. researchgate.net [researchgate.net]

The Betti Base Reaction: A Technical Guide to the Synthesis and Application of Aminobenzylnaphthols in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Betti reaction, a multicomponent condensation, stands as a cornerstone in synthetic organic chemistry for the preparation of α-aminobenzylnaphthols, commonly known as Betti bases.[1][2][3] This one-pot synthesis, which typically involves 2-naphthol, an aldehyde, and an amine, offers an efficient pathway to structurally diverse molecules with significant therapeutic potential.[4][5][6] Betti bases and their derivatives have garnered considerable attention in drug discovery, demonstrating a range of biological activities, most notably as promising anticancer agents.[1][3][7] This in-depth guide provides a comprehensive overview of the Betti reaction for the synthesis of aminobenzylnaphthols, detailing experimental protocols, summarizing key quantitative data, and outlining the underlying molecular mechanisms.

Core Synthesis: The Betti Reaction

The Betti reaction is a classic example of a multicomponent reaction, valued for its atom economy and the ability to generate molecular complexity in a single synthetic step.[3][4] It is mechanistically related to the Mannich reaction.[2][3] The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which then undergoes a nucleophilic attack by 2-naphthol to yield the final aminobenzylnaphthol product.[2]

Reaction Mechanism

The generally accepted mechanism for the Betti reaction can be visualized as a two-step process. First, the aldehyde and amine react to form a Schiff base (imine). Subsequently, the electron-rich 2-naphthol acts as a nucleophile, attacking the electrophilic carbon of the imine to form a new carbon-carbon bond.

Caption: The reaction mechanism of the Betti reaction for aminobenzylnaphthol synthesis.

Experimental Protocols

A variety of experimental conditions have been developed for the synthesis of aminobenzylnaphthols via the Betti reaction, including solvent-free conditions, the use of various catalysts, and aqueous media.

General Solvent-Free Protocol

A common and environmentally friendly approach is to perform the Betti reaction under solvent-free conditions.[4][8]

-

Reactant Mixture: In a round-bottom flask, combine 2-naphthol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the selected amine (1.0 mmol).

-

Reaction Conditions: Stir the mixture at a temperature ranging from 60°C to 125°C.[2][4] The optimal temperature and reaction time can vary depending on the specific reactants used.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting solid is often a crystalline product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, to yield the pure aminobenzylnaphthol.[9][10][11]

Catalytic Betti Reaction

Various catalysts can be employed to enhance the reaction rate and yield.

-

Catalyst Addition: To the mixture of 2-naphthol, aldehyde, and amine, add a catalytic amount of a substance such as N-Bromosuccinimide (NBS), methane sulphonic acid, or nanocrystalline MgO.[2]

-

Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating, depending on the catalyst's efficiency.[2]

-

Purification: Post-reaction work-up and purification follow the same procedure as the solvent-free protocol.

Experimental Workflow

The general workflow for the synthesis and purification of aminobenzylnaphthols is a straightforward process.

Caption: A generalized experimental workflow for the synthesis of aminobenzylnaphthols.

Data Presentation: A Comparative Analysis

The efficiency of the Betti reaction for aminobenzylnaphthol synthesis is highly dependent on the experimental conditions. The following table summarizes various reported methodologies and their outcomes.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| None | Solvent-free | 60 | 8 - 30 h | 45 - 95 | [2] |

| None | Solvent-free | 80 | 25 - 30 min | 85 - 93 | [2] |

| None | Solvent-free | 125 | 4 - 25 min | 87 - 94 | [2] |

| Nanocrystalline MgO | Water | Room Temp. | 2 - 6 h | 78 - 92 | [2] |

| None | PEG-400 | Room Temp. | 2 - 4 h | 76 - 94 | [2] |

| rMGO–AuNPs | Solvent-free | 50 | 20 - 60 min | 80 - 95 | [2] |

Application in Drug Development: Anticancer Activity

A significant driver for the synthesis of novel aminobenzylnaphthols is their potential as anticancer agents.[1][7] Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The data below presents the 50% inhibitory concentration (IC₅₀) values for selected compounds, demonstrating their promising therapeutic potential.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 | [1] |

| MMZ-45B | HT-29 (Colorectal) | 31.78 | [1] |

| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [1] |

| MMZ-140C | HT-29 (Colorectal) | 11.55 | [1] |

| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa (Cervical) | 4.63 - 5.54 | [1] |

| Thiophene containing aminobenzylnaphthols (4d, 4i, 4j) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI₅₀ < 10 µg/mL | [1] |

Conclusion

The Betti reaction provides a powerful and versatile platform for the synthesis of aminobenzylnaphthols. The operational simplicity, high yields, and the ability to generate diverse molecular architectures make it an attractive methodology for medicinal chemists. The significant anticancer activities exhibited by many Betti bases underscore their importance as privileged scaffolds in the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to explore the synthesis and application of this important class of compounds.

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iris.cnr.it [iris.cnr.it]

- 9. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

The Ascendancy of Mono-N-Protected Amino Acids (MPAAs) as Privileged Ligands in Modern Catalysis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the quest for efficient, selective, and sustainable catalytic methods is paramount. Among the diverse array of tools available to the contemporary chemist, mono-N-protected amino acids (MPAAs) have emerged as a class of exceptionally versatile and powerful ligands. Their unique bifunctional nature, ready availability from the chiral pool, and tunable steric and electronic properties have propelled them to the forefront of transition-metal catalysis, particularly in the challenging field of C–H bond functionalization. This technical guide provides a comprehensive overview of MPAAs as ligands, detailing their synthesis, mechanism of action, and applications, with a focus on providing actionable data and protocols for researchers in academia and industry.

The Core Concept: Bifunctionality and the Concerted Metalation-Deprotonation Mechanism

The efficacy of MPAAs as ligands, especially in palladium-catalyzed C–H activation, stems from their ability to act as bifunctional ligands.[1] The amino acid backbone provides a chiral scaffold, while the N-protecting group and the carboxylate moiety play distinct and crucial roles in the catalytic cycle.

The prevailing mechanistic understanding involves a Concerted Metalation-Deprotonation (CMD) pathway.[1] In this model, the carboxylate group of the MPAA coordinates to the metal center (e.g., palladium), bringing it into proximity with the target C–H bond of the substrate. Simultaneously, the carbonyl oxygen of the N-acyl protecting group acts as an internal base, abstracting the proton from the C–H bond in a concerted fashion. This bifunctional assistance significantly lowers the activation energy for C–H cleavage, a notoriously difficult step, thereby accelerating the overall reaction rate.[1][2] The chirality of the amino acid backbone creates a defined steric environment around the metal center, enabling high levels of enantioselectivity in asymmetric transformations.[3]

Synthesis of MPAA Ligands: A Straightforward Approach

The preparation of MPAA ligands is generally straightforward, relying on standard peptide synthesis methodologies. The most common approach involves the N-acylation of a commercially available amino acid.

General Experimental Protocol: Synthesis of N-Boc-L-Valine

This protocol provides a typical procedure for the synthesis of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a widely used MPAA ligand.

Materials:

-

L-Valine

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Citric acid (0.5 M aqueous solution)

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Diethyl ether

Procedure:

-

Dissolve L-valine (e.g., 29 g) in 1N aqueous NaOH (e.g., 250 ml). Adjust the total volume with water to approximately 400 ml.

-

Add tetrahydrofuran (e.g., 150 ml) to the solution.

-

Cool the mixture to 10 °C with vigorous stirring.

-

Add di-tert-butyl dicarbonate (e.g., 100 ml) in five equal portions at 10-minute intervals.

-

After each addition of (Boc)₂O, add 2N aqueous NaOH to maintain the pH of the solution between 8 and 9.

-

After the final addition, continue stirring the mixture for 2 hours.

-

Extract the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer with a 0.5 M aqueous solution of citric acid. An oily substance should precipitate.

-

Extract the precipitated product with ethyl acetate.

-

Wash the organic extract with a small amount of water and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure.

-

Add petroleum ether to the concentrated residue and store it in a refrigerator to induce crystallization.

-

Filter the crystals, wash them with cold petroleum ether, and dry them under vacuum to obtain Boc-L-valine.